molecular formula C18H19NO2S B2539267 N-(3-acetylphenyl)-3-(p-tolylthio)propanamide CAS No. 640718-01-0

N-(3-acetylphenyl)-3-(p-tolylthio)propanamide

Cat. No.: B2539267
CAS No.: 640718-01-0
M. Wt: 313.42
InChI Key: CLFFEETYKYDNMV-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-3-(p-tolylthio)propanamide is an organic compound that belongs to the class of amides It features a phenyl ring substituted with an acetyl group and a propanamide chain attached to a p-tolylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-3-(p-tolylthio)propanamide typically involves the following steps:

    Formation of the thioether linkage: This can be achieved by reacting p-tolylthiol with a suitable halide precursor.

    Amide bond formation: The intermediate product is then reacted with 3-acetylphenylamine under appropriate conditions to form the final amide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-3-(p-tolylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nitrating agents, and organometallic compounds.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(3-acetylphenyl)-3-(p-tolylthio)propanamide may have several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: May serve as a lead compound for the development of new pharmaceuticals.

    Industry: Could be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action for N-(3-acetylphenyl)-3-(p-tolylthio)propanamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-3-(phenylthio)propanamide
  • N-(3-acetylphenyl)-3-(methylthio)propanamide
  • N-(3-acetylphenyl)-3-(ethylthio)propanamide

Uniqueness

N-(3-acetylphenyl)-3-(p-tolylthio)propanamide is unique due to the presence of the p-tolylthio group, which may impart distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

N-(3-acetylphenyl)-3-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2S/c1-13-6-8-17(9-7-13)22-11-10-18(21)19-16-5-3-4-15(12-16)14(2)20/h3-9,12H,10-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFFEETYKYDNMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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